3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. This compound is characterized by a fused ring system that includes a pyridine ring and a thiadiazine ring with a phenyl group attached at the 3-position. The presence of the sulfonyl group (1,1-dioxide) in the thiadiazine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .
Mode of Action
This compound acts as a KATP channel opener . By opening these channels, it causes a hyperpolarization of the cell membrane, which inhibits the release of insulin . This action is particularly significant in the context of conditions like diabetes, where regulation of insulin release is critical.
Biochemical Pathways
The opening of KATP channels leads to the hyperpolarization of the cell membrane, which in turn inhibits the release of insulin . This can affect the insulin signaling pathway and glucose metabolism, leading to changes in blood glucose levels.
Pharmacokinetics
The predicted boiling point is 488.4±37.0 °C, and the predicted density is 1.48±0.1 g/cm3 .
Result of Action
The primary result of the action of this compound is the inhibition of insulin release . This can lead to an increase in blood glucose levels, which may be beneficial in certain conditions where hypoglycemia is a concern.
Biochemical Analysis
Biochemical Properties
3-Phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to interact with various enzymes and proteins. For instance, it has been found to act as an ATP-sensitive potassium channel opener . This interaction can influence various biochemical reactions, including the regulation of insulin release .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to inhibit the growth of some renal and non-small cell lung cancer cell lines . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an ATP-sensitive potassium channel opener, which can influence insulin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide. The reaction is carried out in the presence of heterocyclic methyl carbimidates, which are obtained from heterocyclic carbonitriles . The intermediates formed in this reaction are substituted amidines, which are then cyclized to form the desired thiadiazine 1,1-dioxide in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced thiadiazine derivatives.
Scientific Research Applications
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer and antimicrobial properties.
Industry: The compound’s unique chemical properties make it a candidate for the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar in structure but with a benzene ring instead of a pyridine ring.
3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide: Contains different heteroaryl groups at the 3-position.
Uniqueness
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNVSVRPNWIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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